Physicochemical properties of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Physicochemical properties of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic molecule of interest in medicinal chemistry. Recognizing the current absence of extensive public data for this specific compound, this document serves as a complete methodological guide for researchers, scientists, and drug development professionals. We will delve into the theoretical importance of key physicochemical properties—lipophilicity, aqueous solubility, and ionization state (pKa)—and provide field-proven, step-by-step experimental protocols for their determination. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol functions as a self-validating system. By synthesizing established methodologies with expert insights, this guide empowers research teams to generate the robust and reliable data package required for advancing novel chemical entities through the drug discovery pipeline.
Introduction: The Imperative for Physicochemical Profiling
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more relevant. The journey from a promising "hit" to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule.[1] These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its therapeutic potential.[2]
The molecule at the center of this guide, 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, incorporates structural motifs of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a valued scaffold known to be metabolically stable and capable of participating in hydrogen bonding, often found in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4] Similarly, the substituted aniline moiety is a common feature in many approved drugs, serving as a versatile synthetic handle and a key pharmacophoric element.[5]
Despite the promise of its constituent parts, a thorough evaluation of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is impossible without a quantitative understanding of its core physicochemical attributes. Properties such as lipophilicity (logP), solubility, and the ionization constant (pKa) are not mere data points; they are critical predictors of in vivo behavior.[6][7] High lipophilicity, for instance, may improve cell membrane permeability but can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, achieving an optimal balance of these properties is a central goal of medicinal chemistry.[6]
This guide provides the theoretical context and actionable protocols to build a comprehensive physicochemical profile for 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, transforming it from a mere structure on a page to a well-characterized entity ready for advanced preclinical assessment.
Molecular Profile and Computational Predictions
Before embarking on experimental work, it is invaluable to establish a baseline understanding through computational (in silico) predictions. These models, while not a substitute for empirical data, provide useful estimates to guide experimental design, such as determining the appropriate solvent systems or pH ranges for analysis.[6]
Chemical Structure:
Predicted Physicochemical Properties:
The table below summarizes computationally predicted properties for a structurally similar isomer, 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, which can serve as a preliminary guide for the target compound. It is crucial to experimentally verify these values.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₁N₃O | - |
| Molecular Weight | 189.22 g/mol | Influences diffusion and absorption; generally <500 Da is preferred for oral drugs.[8] |
| logP (Octanol/Water) | 0.229 | Measures lipophilicity; affects permeability, solubility, and metabolism. A range of 1-3 is often targeted.[9] |
| Aqueous Solubility | 1.84e-2 mol/L | Critical for absorption and formulation; low solubility is a major hurdle in development.[9][10] |
| pKa (Basic) | 4.32 | The aniline amine is weakly basic; this value dictates the charge state at physiological pH, affecting solubility and target binding.[9] |
Data is representative of a close structural isomer and sourced from the EPA CompTox Chemicals Dashboard.[9]
Lipophilicity Determination: Quantifying the Balance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug design.[6] It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: The ratio of the concentration of the neutral species of a compound in a biphasic system of water and n-octanol.
-
logD: The ratio of the concentration of all species (neutral and ionized) at a specific pH. For a basic compound like our aniline derivative, logD at pH 7.4 is the more physiologically relevant parameter.[11]
Causality Behind Experimental Choice:
We will describe two methods. The Shake-Flask method is the universally accepted "gold standard" for its accuracy and direct measurement.[12] It is essential for generating definitive data for lead candidates. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput technique ideal for screening large numbers of compounds in early discovery, where relative lipophilicity is more important than an exact value.[12]
Experimental Protocol 1: Shake-Flask Method for logD₇.₄ Determination
This protocol provides a definitive measurement of the compound's distribution between n-octanol and a physiologically relevant aqueous buffer.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This crucial step prevents volume changes during the experiment.
-
Stock Solution: Prepare a 10 mM stock solution of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the pre-saturated PBS (pH 7.4). Add 40 µL of the 10 mM DMSO stock solution (final concentration ~200 µM).
-
Equilibration: Seal the vials and shake on a flatbed shaker or rotator at room temperature for at least 4 hours to ensure equilibrium is reached. A 24-hour period is recommended for definitive results.
-
Phase Separation: Centrifuge the vials at >2000 x g for 15 minutes to ensure a clean separation of the two phases.
-
Sampling: Carefully remove an aliquot from the top (n-octanol) and bottom (aqueous) layers. Be meticulous to avoid disturbing the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve in each phase is required for accurate quantification.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound exists as 50% ionized and 50% neutral. For 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, the primary ionizable center is the basic aniline nitrogen. The pKa dictates how the compound's solubility, lipophilicity, and target interactions will change as it moves through the varying pH environments of the body (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH 7.4). [13][14]
Causality Behind Experimental Choice:
Potentiometric titration is a robust and direct method for pKa determination. [15]It involves monitoring pH changes as a titrant is added, and the pKa is determined from the inflection point of the titration curve. This method is highly reliable and provides a direct thermodynamic measurement.
Experimental Protocol 3: pKa Determination by Potentiometric Titration
This protocol measures the pKa by monitoring pH changes during titration with a strong acid.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1-10 mM. Maintain a low percentage of co-solvent (<5%) to minimize its effect on the measurement.
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Initial State: Place the solution in a jacketed vessel at a constant temperature (25°C). If titrating a base, the solution may first be acidified with a known amount of standardized HCl to fully protonate the aniline.
-
Titration: Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an automated titrator.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be found by plotting the first derivative (dpH/dV). Perform the titration in triplicate to ensure reproducibility. [15]
Caption: Ionization state of the aniline moiety vs. pH.
Data Synthesis and Interpretation
The ultimate value of these experiments lies in the integrated analysis of the results. The experimentally determined values for logD₇.₄, solubility, and pKa should be compiled into a central data table.
Example Summary Table:
| Physicochemical Property | Experimental Value | Method Used | Implications for Drug Development |
| logD at pH 7.4 | [To be determined] | Shake-Flask | Indicates potential for membrane permeability and CNS penetration. |
| Aqueous Solubility (pH 7.4) | [To be determined] | Shake-Flask | Determines feasibility of oral absorption and IV formulation. |
| pKa (Basic) | [To be determined] | Potentiometric Titration | Predicts changes in solubility and lipophilicity in different body compartments. |
| Melting Point | [To be determined] | Capillary Method | Indicator of purity and solid-state stability. |
This synthesized data allows for a holistic assessment. For example, a low pKa for the aniline (~4.3) means it will be predominantly in its neutral, more lipophilic form at physiological pH (7.4). [10]If this leads to a high logD value, the compound might have excellent permeability but could suffer from poor aqueous solubility. This data-driven insight allows medicinal chemists to make informed decisions, such as designing analogs with improved properties or selecting appropriate formulation strategies to overcome liabilities.
Conclusion
The physicochemical characterization of a novel compound is a foundational pillar of successful drug discovery. It transforms a chemical structure into a candidate with a predictable biopharmaceutical profile. This guide has provided a robust, scientifically-grounded framework for determining the essential properties of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. By adhering to these detailed protocols for measuring lipophilicity, solubility, and pKa, research teams can generate the high-quality, reproducible data necessary to confidently assess its potential and guide its journey toward becoming a therapeutic agent. The principles and methodologies outlined herein are not merely procedural steps but a strategic approach to mitigating risk and maximizing the probability of success in the complex endeavor of drug development.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Kyriakis, E., & Koutsoukas, A. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaceutical Guidelines. [Link]
-
Caron, G., & Ermondi, G. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Wager, T. T., et al. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Rudrapal, M., & Egbuna, C. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Al-Khafaji, K., & Taskin, T. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Grygorenko, O., & Radchenko, D. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
van der Water, S. J., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Głowacka, A., et al. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Al-Khafaji, K., & Taskin, T. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
1,3,4-oxadiazol with aniline derivatives. ResearchGate. [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]
-
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline. EPA CompTox Chemicals Dashboard. [Link]
-
4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Aniline. PubChem. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024, September 30). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 8. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. enamine.net [enamine.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 15. creative-bioarray.com [creative-bioarray.com]
